

BMS-538305 HCl: Technical Guide for Metabolic & Structural Research

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Compound of Interest

Compound Name: BMS-538305 HCl

CAS No.: 841302-51-0

Cat. No.: B606237

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Executive Summary

BMS-538305 HCl (CAS: 841302-51-0) is a high-affinity, reversible covalent inhibitor of Dipeptidyl Peptidase IV (DPP-IV/CD26).[2] Structurally related to the clinical drug Saxagliptin (BMS-477118), it features a modified methanopyrrolidine scaffold coupled with an adamantane group.

In basic research, **BMS-538305 HCl** is utilized primarily to:

- Elucidate Enzyme Kinetics: Determine binding constants (nM) and covalent trapping mechanisms.
- Stabilize Incretins: Prevent the degradation of GLP-1 and GIP in cell-based metabolic assays.
- Structural Biology: Serve as a ligand for X-ray crystallography to map the S1 and S2 active sites of DPP-IV.

Part 1: Molecular Profile & Mechanism of Action

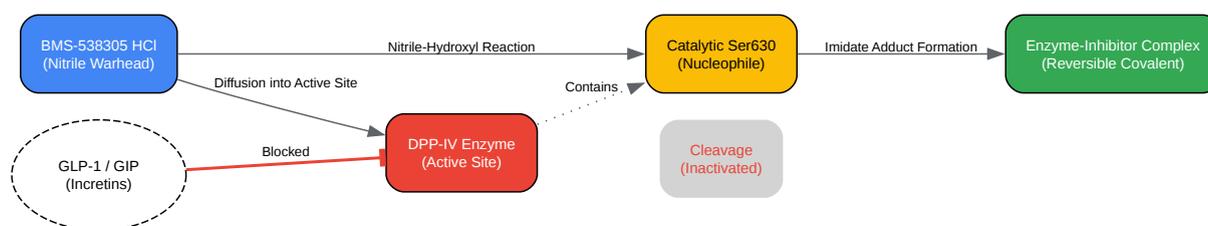
Chemical Identity[1][3]

- IUPAC Name: (1S,5R)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride.
- Molecular Weight: ~363.88 g/mol (HCl salt).
- Solubility: Soluble in DMSO (>50 mg/mL); limited solubility in water without pH adjustment.

Mechanism of Inhibition

BMS-538305 acts as a "slow-tight binding" inhibitor. It contains a nitrile (cyano) group that functions as a "warhead," forming a reversible covalent imidate adduct with the hydroxyl group of the catalytic Serine 630 (Ser630) residue within the DPP-IV active site.

- S1 Pocket Occupancy: The methanopyrrolidine moiety fits snugly into the hydrophobic S1 pocket.
- S2 Pocket Occupancy: The bulky adamantane group occupies the S2 pocket, providing high selectivity over related proteases (e.g., DPP8, DPP9).



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Figure 1: Mechanism of Action. BMS-538305 covalently modifies the catalytic Ser630 residue, physically blocking the entry of substrates like GLP-1.

Part 2: Preparation & Handling

Physicochemical Properties

Property	Value	Notes
Form	White to off-white solid	Hygroscopic; store in desiccator.
MW (Free Base)	327.42 g/mol	Use this for molarity calcs if using free base.
MW (HCl Salt)	363.88 g/mol	Use this for molarity calcs.
(DPP-IV)	~10 nM	Potency is pH dependent (optimal at pH 7.4).
Selectivity	>4000-fold vs. DPP8/9	Crucial for avoiding off-target toxicity in cells.

Reconstitution Protocol

Objective: Prepare a 10 mM Stock Solution (1 mL).

- Weighing: Accurately weigh 3.64 mg of **BMS-538305 HCl**.
- Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
- Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
- Storage: Aliquot into 50 μ L volumes in amber tubes. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
 - Warning: Avoid freeze-thaw cycles. Do not store in aqueous buffers for >24 hours due to potential hydrolysis of the nitrile group.

Part 3: Experimental Applications & Protocols

In Vitro DPP-IV Activity Assay

This assay validates the inhibitory potential of BMS-538305 using a chromogenic substrate (Gly-Pro-pNA).

Materials:

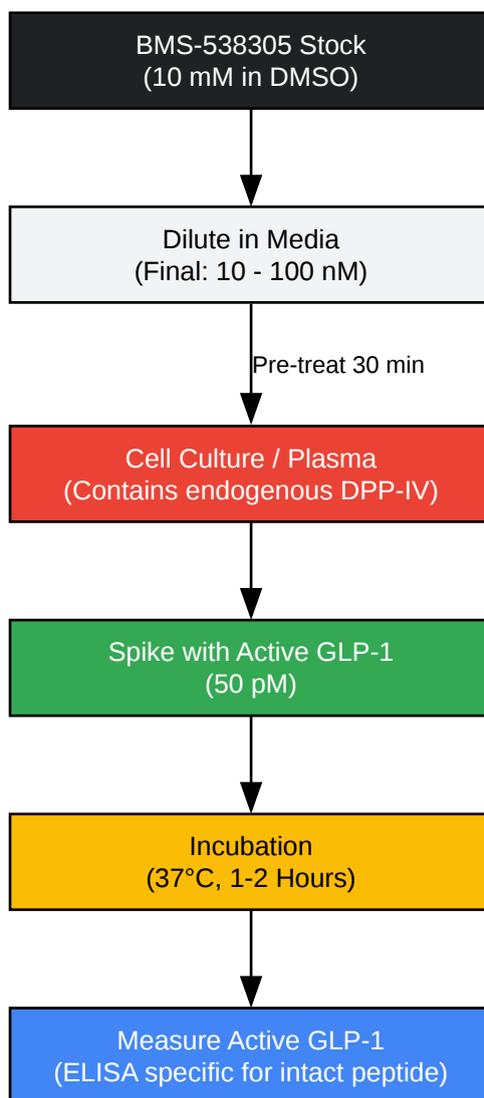
- Recombinant human DPP-IV enzyme (0.1 mU/well).
- Substrate: Gly-Pro-pNA (final conc. 100 μ M).
- Assay Buffer: 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 10 mM KCl, 0.1% BSA.
- **BMS-538305 HCl** (Serial dilutions: 0.1 nM to 100 nM).

Workflow:

- Pre-incubation: Mix 10 μ L of diluted Enzyme + 10 μ L of BMS-538305 (various concentrations) in a 96-well plate. Incubate for 15 minutes at 37°C to allow the slow-binding covalent reaction to reach equilibrium.
- Initiation: Add 80 μ L of Substrate (Gly-Pro-pNA) to start the reaction.
- Measurement: Monitor absorbance at 405 nm kinetically for 30 minutes.
- Analysis: Plot the initial velocity () vs. $\log[\text{Inhibitor}]$. Calculate using a 4-parameter logistic regression.

Cell-Based GLP-1 Stabilization Assay

Used to demonstrate biological efficacy in a cellular context (e.g., Caco-2 cells or plasma stability assays).



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Figure 2: GLP-1 Stabilization Workflow. Pre-treatment with BMS-538305 is critical to inhibit DPP-IV before the addition of the labile GLP-1 substrate.

Protocol Notes:

- Concentration: Use 50–100 nM BMS-538305 for complete inhibition in cell culture media containing 10% FBS.
- Control: Use a vehicle control (DMSO < 0.1%) to ensure cell viability is not compromised.

- Readout: Ensure the ELISA kit is specific for active GLP-1 (7-36 amide) and does not cross-react with the degraded metabolite (9-36 amide).

Part 4: Troubleshooting & Controls

Issue	Probable Cause	Solution
High observed	Insufficient pre-incubation	Increase Enzyme-Inhibitor pre-incubation to 30 mins. BMS-538305 is a slow-binding inhibitor.
Precipitation in Media	High concentration / Cold media	Dilute stock into warm (37°C) media while vortexing. Do not exceed 100 µM in aqueous buffer.
Loss of Potency	Stock degradation	Check stock age. Nitrile groups can hydrolyze to amides over time in the presence of water/moisture.
Cell Toxicity	Off-target effects	Verify concentration. At >10 µM, non-specific effects may occur. Stay near the range (10-100 nM).

References

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Sources

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